molecular formula C22H33N3O3 B3995472 1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B3995472
M. Wt: 387.5 g/mol
InChI Key: YNBSZGIKYGEORH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone core substituted at the 1-position with a 4-ethoxyphenyl group and at the 3-position with a carboxamide linked to a 2,2,6,6-tetramethylpiperidin-4-yl moiety.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-6-28-18-9-7-17(8-10-18)25-14-15(11-19(25)26)20(27)23-16-12-21(2,3)24-22(4,5)13-16/h7-10,15-16,24H,6,11-14H2,1-5H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBSZGIKYGEORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CC(NC(C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzaldehyde, 2,2,6,6-tetramethylpiperidine, and pyrrolidine derivatives. Common synthetic routes could involve:

    Aldol Condensation: Combining 4-ethoxybenzaldehyde with a suitable ketone to form an intermediate.

    Amidation: Reacting the intermediate with 2,2,6,6-tetramethylpiperidine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could yield different functional groups.

    Substitution: The ethoxyphenyl and piperidinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Participating in or altering specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Aryl Substituent (Position 1) Amide Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Notable Features/Applications
Target Compound 4-Ethoxyphenyl 2,2,6,6-Tetramethylpiperidin-4-yl C₂₃H₃₃N₃O₃ 399.53 Enhanced steric protection, UV stabilization potential
1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide () Cyclohexyl 4-Ethylphenyl C₂₀H₂₇N₂O₂ 339.45 Increased hydrophobicity; no piperidine stabilization
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl C₁₇H₂₀FN₅O₂S 393.44 Thiadiazole group for heterocyclic interactions; fluorine enhances electronegativity
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () 4-Methoxyphenyl 4-Methyl-2-pyridinyl C₁₉H₂₂N₄O₃ 354.41 Pyridine moiety for hydrogen bonding; GSK3β inhibitor annotation
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide () 4-Fluorophenyl 4-Methyl-2-pyridinyl C₁₈H₁₉FN₄O₂ 342.38 Fluorine for metabolic stability; pyridine for target binding

Key Observations

Aryl Group Variations: Ethoxy vs. Methoxy (Target vs. Fluorophenyl (): Fluorination enhances electronegativity and metabolic stability, making analogs resistant to cytochrome P450 oxidation .

Amide Substituent Differences: Tetramethylpiperidine (Target): This bulky group may confer UV stability by scavenging free radicals, as seen in light stabilizers like 4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidin-2,5-dione .

The target compound’s tetramethylpiperidine group may alter selectivity compared to pyridine-based analogs . highlights tetramethylpiperidine derivatives as light stabilizers in polymer compositions, implying the target compound could serve dual roles in materials science and pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-ethoxyphenyl)-5-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-3-carboxamide

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